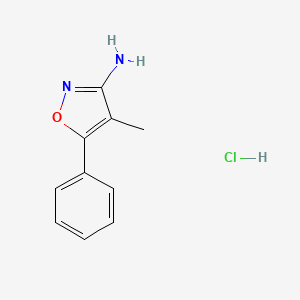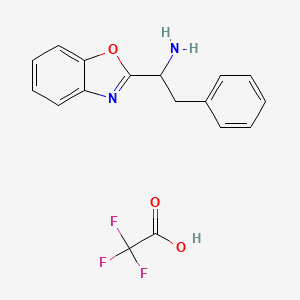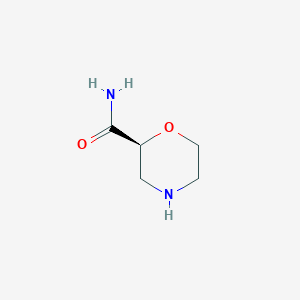![molecular formula C15H15F2N3O2 B2679356 2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid CAS No. 1775400-60-6](/img/structure/B2679356.png)
2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid” are not available, 2,4-Difluorobenzylamine, a related compound, has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl)], a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .Applications De Recherche Scientifique
Stereoselective Synthesis and Structural Analysis
The synthesis of fluorinated amino carboxylic acid derivatives, including structures similar to 2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid, has been explored for their incorporation into various molecular frameworks. These compounds, such as the fluoro-β-amino acid residues, have been integrated into pyrimidinones and cyclic β-peptides, allowing for detailed structural analyses, including bond lengths and angles, which are crucial for understanding molecular interactions and functions (Yoshinari, Gessier, Noti, Beck, & Seebach, 2011).
Cocrystal Formation with Carboxylic Acids
Research has also been conducted on the formation of cocrystals involving pyrimidine derivatives and various carboxylic acids. These studies are significant in understanding the intermolecular interactions and hydrogen bonding patterns, which are vital for pharmaceutical and material science applications. The cocrystals demonstrate diverse arrangements based on hydrogen bonding with carboxyl groups, forming structures like large cage-like tetrameric units and chain-like arrangements (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Application in Medicinal Chemistry
The structural motif of this compound is analogous to various compounds synthesized for their potential in medicinal chemistry. For instance, compounds containing the difluorobenzene moiety have been synthesized for their cytotoxic activities and evaluated for potential therapeutic applications in treating conditions like cancer (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Chemical Modification and Functionalization
The difluorobenzyl group, a part of the chemical structure , has been studied in the context of chemical reactivity and functionalization. These studies provide insights into the chemical behavior of such compounds under different conditions, contributing to the field of synthetic organic chemistry and material science (Heiss, Marzi, & Schlosser, 2003).
Propriétés
IUPAC Name |
2-[(2,4-difluorophenyl)methylamino]-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c1-8(2)13-11(14(21)22)7-19-15(20-13)18-6-9-3-4-10(16)5-12(9)17/h3-5,7-8H,6H2,1-2H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEHFCFJKCUDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2679276.png)

![5-Chloro-6-[cyano(1,3-dihydrobenzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2679279.png)


![3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2679285.png)



![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)
![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)
![3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole](/img/structure/B2679296.png)
